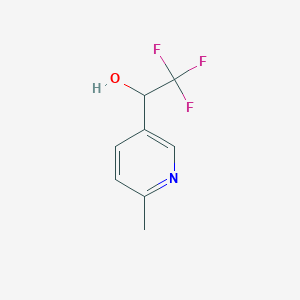

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol

Übersicht

Beschreibung

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is a synthetic organic compound with the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol . It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and a trifluoromethyl group at the alpha position relative to the hydroxymethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol typically involves the reaction of 6-methylpyridine with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: 3-Pyridinecarboxylic acid, 6-methyl-alpha-(trifluoromethyl)-.

Reduction: 3-Pyridinemethanamine, 6-methyl-alpha-(trifluoromethyl)-.

Substitution: Various substituted pyridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is a valuable intermediate in the synthesis of more complex molecules. Its applications include:

Chemistry: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored as a precursor in the development of drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes, altering their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Pyridinemethanol, 6-methyl-alpha-(difluoromethyl)-

- 3-Pyridinemethanol, 6-methyl-alpha-(chloromethyl)-

- 3-Pyridinemethanol, 6-methyl-alpha-(bromomethyl)-

Uniqueness

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of compounds with enhanced biological activity and stability.

Biologische Aktivität

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol (CAS: 63155594) is an organic compound notable for its trifluoromethyl group and its potential applications in medicinal chemistry and biological studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molar mass of approximately 189.14 g/mol. Its structure includes a trifluoromethyl group attached to a pyridine ring, which enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H8F3NO |

| Molar Mass | 189.14 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZQDRQVBGSNDSHR-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interaction with various molecular targets, primarily enzymes and receptors involved in metabolic pathways. The trifluoromethyl group improves the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar compounds demonstrate significant inhibition against various bacterial strains:

- E. coli : Compounds with structural similarities displayed MIC values ranging from 50 to 125 µg/mL.

- S. aureus : Some derivatives exhibited effective bacteriostatic activity against this Gram-positive bacterium.

Antimalarial Potential

A study focused on lead optimization for antimalarial drugs identified compounds similar to this compound as promising candidates against Plasmodium falciparum. These compounds demonstrated IC50 values below 0.03 µM against the recombinant dihydroorotate dehydrogenase (DHODH) enzyme from P. falciparum, indicating potent antimalarial activity .

Study on Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of several trifluoromethyl-containing compounds against Pseudomonas aeruginosa and Staphylococcus aureus. The results showed that derivatives of this compound achieved up to 67% inhibition at concentrations of 50 µg/mL against P. aeruginosa and demonstrated significant inhibition against Gram-positive bacteria .

Structure-Based Drug Design

In a structure-based drug design approach, modifications to the pyridine ring of similar compounds were explored to enhance selectivity and potency against specific targets in malaria treatment. The optimized derivatives exhibited improved pharmacokinetic profiles and reduced toxicity compared to earlier candidates .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-2-3-6(4-12-5)7(13)8(9,10)11/h2-4,7,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQESUEHADLLVGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.